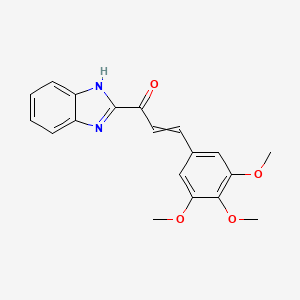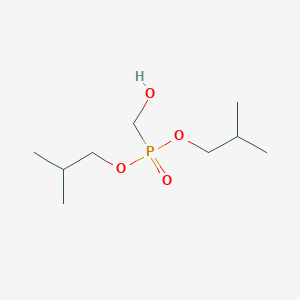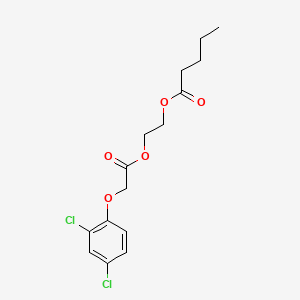
2-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate is an organic compound belonging to the class of esters It is derived from 2,4-dichlorophenoxyacetic acid, a well-known herbicide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with ethyl pentanoate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
2,4-Dichlorophenoxyacetic acid+Ethyl pentanoateH2SO42-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Types of Reactions:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenoxyacetic acid and ethyl pentanoate.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl pentanoate moiety, leading to the formation of carboxylic acids.
Substitution: The aromatic ring of the 2,4-dichlorophenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4).
Substitution: Electrophiles such as bromine (Br2) in the presence of a catalyst.
Major Products:
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and ethyl pentanoate.
Oxidation: Corresponding carboxylic acids.
Substitution: Substituted derivatives of the aromatic ring.
Scientific Research Applications
2-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate has several applications in scientific research:
Agriculture: As a derivative of 2,4-dichlorophenoxyacetic acid, it can be used as a herbicide to control broadleaf weeds.
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound can be used in studies related to plant growth regulation and herbicide resistance.
Mechanism of Action
The primary mechanism of action of 2-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate involves its hydrolysis to release 2,4-dichlorophenoxyacetic acid. This acid acts as an auxin, a type of plant hormone that regulates growth. It causes uncontrolled cell division and growth in plants, leading to their death. The molecular targets include auxin receptors and pathways involved in cell division and elongation.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.
2,4-Dichlorophenoxyacetic acid, octyl ester: Another ester derivative with similar herbicidal properties.
2-(2,4-Dichlorophenoxy)acetylacetohydrazide: A compound with insecticidal activities.
Uniqueness: 2-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate is unique due to its specific ester linkage, which allows for controlled hydrolysis and release of the active herbicidal agent. This controlled release mechanism can be advantageous in agricultural applications, providing sustained herbicidal activity.
Properties
CAS No. |
42313-96-2 |
|---|---|
Molecular Formula |
C15H18Cl2O5 |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl pentanoate |
InChI |
InChI=1S/C15H18Cl2O5/c1-2-3-4-14(18)20-7-8-21-15(19)10-22-13-6-5-11(16)9-12(13)17/h5-6,9H,2-4,7-8,10H2,1H3 |
InChI Key |
CNNBZHHETRBKCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


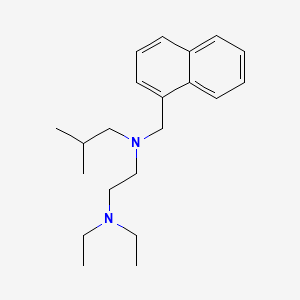
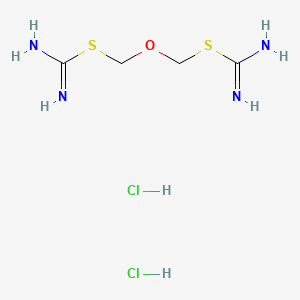
![Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14663313.png)
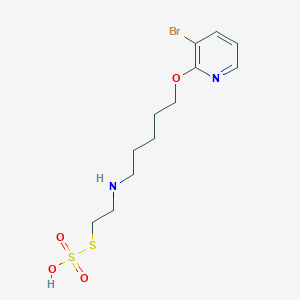
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)
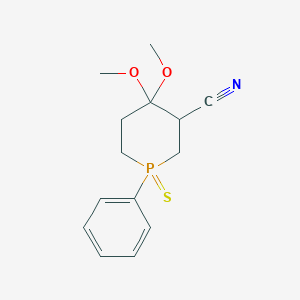

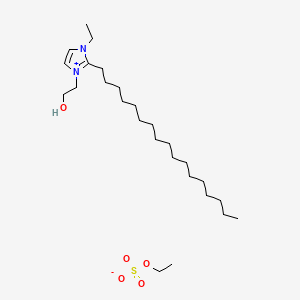
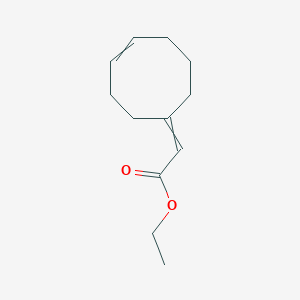

![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)
